molecular formula C16H10BrFN2O2 B12020351 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618383-15-6

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12020351
CAS No.: 618383-15-6
M. Wt: 361.16 g/mol
InChI Key: ZRILIAQAUPKMFA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with bromophenyl and fluorophenyl groups

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted acetophenones, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.

    1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.

Properties

CAS No.

618383-15-6

Molecular Formula

C16H10BrFN2O2

Molecular Weight

361.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H10BrFN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)

InChI Key

ZRILIAQAUPKMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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